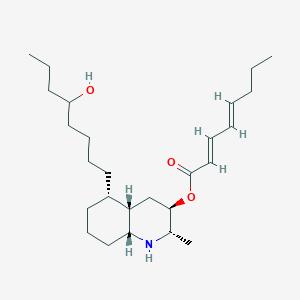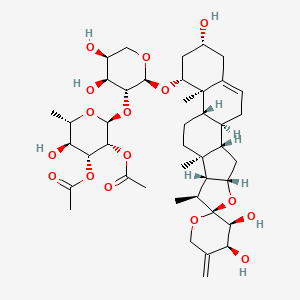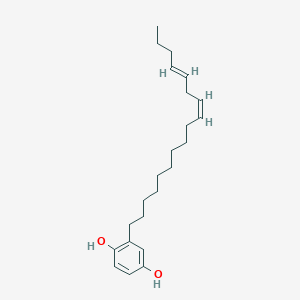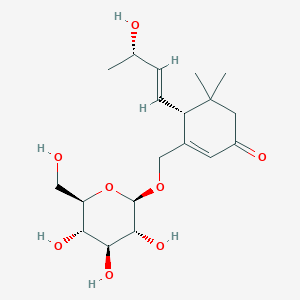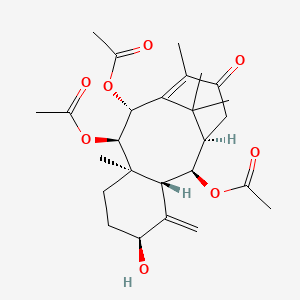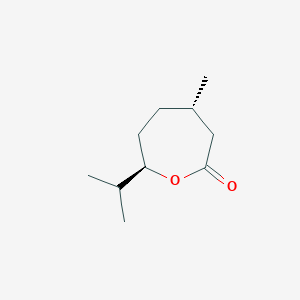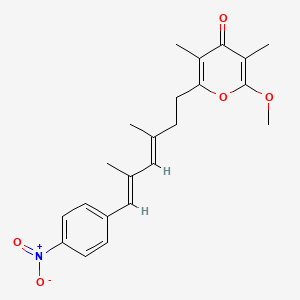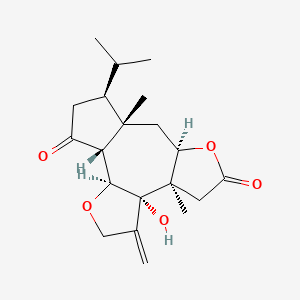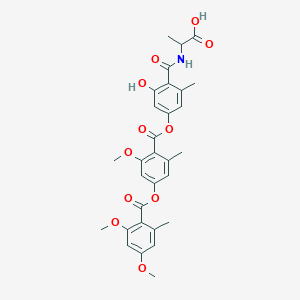
Amidepsine E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidepsine E is a natural product found in Humicola with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Amidepsine E, similar to amidepsine B, has been a subject of interest in total synthesis. The synthesis of amidepsine B led to the revision of its previously assigned stereostructure, highlighting the complexity and potential of compounds like this compound (Nagamitsu et al., 2009).
Production and Inhibition Activity
- Research into amidepsines includes the production of new types, like glycosylated congeners, by static fermentation of certain fungi. For example, non-glycosylated amidepsine J inhibited human diacylglycerol acyltransferases, whereas glycosylated versions showed weaker activity (Inokoshi et al., 2010).
Related Compounds and Applications
- The production of compounds related to amidepsines, like monordens, has been observed in amidepsine-producing fungi. These compounds have shown potential in cell cycle arrest and antifungal activity, suggesting a broader scope of bioactive substances related to this compound (Arai et al., 2003).
Broader Amide Research
- Amides, in general, are crucial in synthetic organic chemistry and have a wide range of pharmacological applications. Studies focusing on green procedures for synthesizing amides, such as this compound, are of significant interest (García-Álvarez et al., 2013).
Amide Bond Breaking Techniques
- Innovative techniques in amide bond breaking, which could be relevant to this compound, involve nickel catalysis. This has expanded the utility of amides in various transformations, indicating potential new pathways for this compound synthesis and modification (Dander & Garg, 2017).
Computational Analysis
- Computational models of amide I spectroscopy are increasingly used to study protein structure and dynamics. These developments could provide insights into the structural and functional aspects of this compound (Reppert & Tokmakoff, 2016).
Propriétés
Formule moléculaire |
C30H31NO11 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-methoxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H31NO11/c1-14-9-19(11-21(32)24(14)27(33)31-17(4)28(34)35)41-29(36)26-16(3)10-20(13-23(26)40-7)42-30(37)25-15(2)8-18(38-5)12-22(25)39-6/h8-13,17,32H,1-7H3,(H,31,33)(H,34,35) |
Clé InChI |
WPXATJMWMPFBJS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)OC |
Synonymes |
2-hydroxy-4-((2-methoxy-4-((2,4-dimethoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide amidepsine E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



